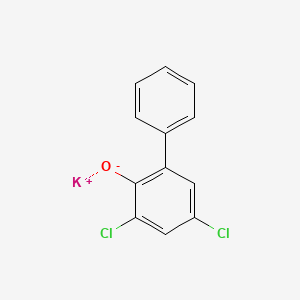
3,5-Dichloro-2-biphenylol potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-biphenylol potassium salt: is a chemical compound with the molecular formula C12H7Cl2KO . It is also known by its IUPAC name, [1,1’-Biphenyl]-2-ol, 3,5-dichloro-, potassium salt . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure, with potassium as the counterion. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-biphenylol potassium salt typically involves the chlorination of 2-biphenylol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The chlorinated product is then treated with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale chlorination followed by neutralization with potassium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-2-biphenylol potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the biphenyl structure.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl quinones.
Reduction Products: Reduced biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-2-biphenylol potassium salt is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated biphenyls on cellular processes. It is also investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds .
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-biphenylol potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-biphenylol: The parent compound without the potassium salt.
4,6-Dichloro-2-phenylphenol potassium salt: A structurally similar compound with different chlorine substitution.
Comparison: 3,5-Dichloro-2-biphenylol potassium salt is unique due to its specific substitution pattern and the presence of the potassium counterion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it offers enhanced reactivity and stability under certain conditions .
Propriétés
Numéro CAS |
53404-30-1 |
|---|---|
Formule moléculaire |
C12H7Cl2KO |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
potassium;2,4-dichloro-6-phenylphenolate |
InChI |
InChI=1S/C12H8Cl2O.K/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8;/h1-7,15H;/q;+1/p-1 |
Clé InChI |
DHGBHSSPKJMLHQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



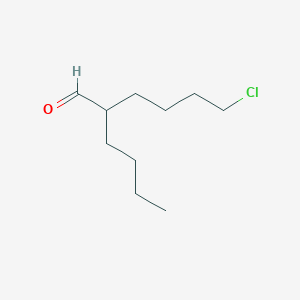
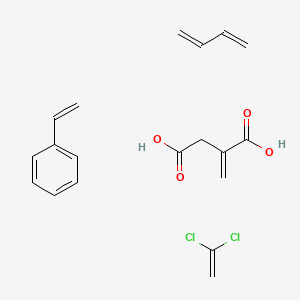


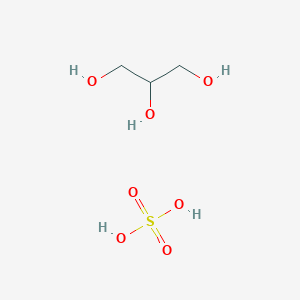



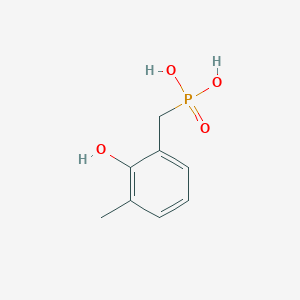
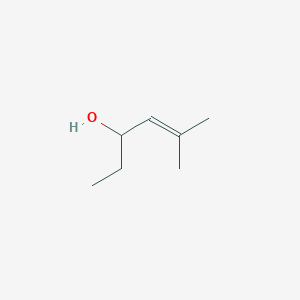
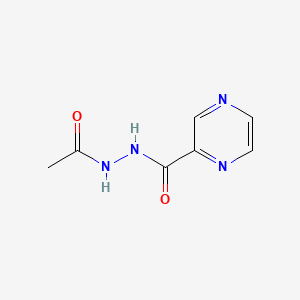
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)

